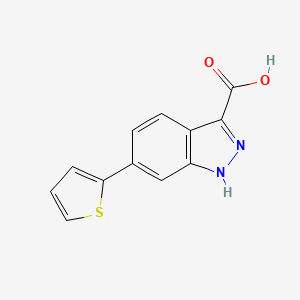

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

Descripción

The exact mass of the compound 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-thiophen-2-yl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDOERKUAPXZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696296 | |

| Record name | 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869783-22-2 | |

| Record name | 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 869783-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and potential utility of the novel heterocyclic compound, 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid. While the direct discovery of this specific molecule is not extensively documented in publicly available literature, this document outlines a robust and scientifically sound synthetic pathway, drawing upon established methodologies for the formation of the indazole-3-carboxylic acid scaffold and palladium-catalyzed cross-coupling reactions for the introduction of the thiophene moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a discussion of the potential biological significance of this compound.

Introduction: The Rationale for Targeting Indazole-Thiophene Hybrids

The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced or unique biological activities. The indazole core is a privileged scaffold, present in a variety of compounds with demonstrated anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Similarly, the thiophene ring is a key structural component in numerous pharmaceuticals, contributing to their metabolic stability and biological activity.[3] The targeted synthesis of 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid is therefore predicated on the hypothesis that the combination of these two moieties will yield a compound with significant therapeutic potential.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid can be logically approached through a multi-step sequence, beginning with the construction of a functionalized indazole core, followed by the strategic introduction of the thiophene ring. The proposed pathway is outlined below, with each step detailed with experimental insights and justifications for the chosen methodologies.

A [label="5-Bromo-isatin"]; B [label="2-Amino-5-bromophenylglyoxylic acid"]; C [label="6-Bromo-1H-indazole-3-carboxylic acid"]; D [label="Protected 6-Bromo-1H-indazole-3-carboxylic acid ester"]; E [label="Protected 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid ester"]; F [label="6-Thiophen-2-yl-1H-indazole-3-carboxylic acid"];

A -> B [label="NaOH (aq)"]; B -> C [label="1. NaNO2, HCl\n2. SnCl2"]; C -> D [label="1. SEM-Cl or Boc2O\n2. Esterification (e.g., SOCl2, EtOH)"]; D -> E [label="Thiophene-2-boronic acid,\nPd catalyst (e.g., Pd(dppf)Cl2),\nBase (e.g., K2CO3)"]; E -> F [label="Deprotection & Hydrolysis\n(e.g., TBAF or TFA, then LiOH)"]; }

Figure 1: Proposed synthetic workflow for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid.

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid

The synthesis commences with the readily available 5-bromo-isatin. The choice of a brominated starting material is strategic, as the bromine atom serves as a handle for the subsequent palladium-catalyzed cross-coupling reaction.

Protocol:

-

Ring Opening of 5-Bromo-isatin: 5-Bromo-isatin is subjected to alkaline hydrolysis, typically using aqueous sodium hydroxide, to yield the corresponding 2-amino-5-bromophenylglyoxylic acid.[4] This step proceeds via nucleophilic attack of the hydroxide ion on the C2-carbonyl of the isatin, leading to the cleavage of the lactam ring.

-

Diazotization and Reductive Cyclization: The resulting amino acid is then diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is subsequently reduced and cyclized in situ using a reducing agent such as tin(II) chloride to afford 6-Bromo-1H-indazole-3-carboxylic acid.[4] The mechanism involves the reduction of the diazonium group to a hydrazine, which then undergoes intramolecular condensation with the adjacent ketone to form the indazole ring.

Step 2: Protection and Esterification of the Indazole Core

To prevent unwanted side reactions in the subsequent cross-coupling step, the indazole nitrogen and the carboxylic acid functional group are protected.

Protocol:

-

N-Protection: The indazole nitrogen is protected using a suitable protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent candidate as it is known to regioselectively protect the N-2 position of indazoles and can be readily removed under mild conditions.[5] Alternatively, a tert-butyloxycarbonyl (Boc) group can be employed, which is also known to be effective and can be removed under acidic conditions.[6] The choice of protecting group can influence the efficiency of subsequent steps.

-

Esterification: The carboxylic acid is converted to its ethyl or methyl ester. This is typically achieved by reacting the N-protected indazole with thionyl chloride followed by the addition of ethanol or methanol.[7] Esterification enhances the solubility of the intermediate in organic solvents and prevents interference of the acidic proton during the cross-coupling reaction.

Step 3: Suzuki Cross-Coupling for Thiophene Installation

The pivotal step in this synthesis is the Suzuki cross-coupling reaction, which facilitates the formation of the C-C bond between the indazole core and the thiophene ring.[8][9]

Protocol:

-

Reaction Setup: The protected 6-bromo-1H-indazole-3-carboxylic acid ester is dissolved in a suitable solvent system, typically a mixture of an organic solvent such as 1,2-dimethoxyethane (DME) or dioxane and an aqueous base solution.

-

Reagents: Thiophene-2-boronic acid is added as the coupling partner, along with a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, commonly potassium carbonate.[8]

-

Reaction Conditions: The reaction mixture is heated, often under an inert atmosphere, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, ultimately yielding the desired 6-(thiophen-2-yl) substituted indazole.

Causality in Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. Pd(dppf)Cl₂ is often effective for cross-coupling reactions involving heteroaryl halides due to its ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

Step 4: Deprotection and Hydrolysis to Yield the Final Product

The final step involves the removal of the protecting groups to furnish the target compound.

Protocol:

-

N-Deprotection: If a SEM group was used, it can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5] For a Boc group, acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are typically employed.[6]

-

Ester Hydrolysis: The ethyl or methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Purification: The final product, 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid, is then purified using standard techniques such as recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

Based on the proposed structure, the following properties can be predicted for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₈N₂O₂S |

| Molecular Weight | 244.27 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR (DMSO-d₆) | Aromatic protons on the indazole and thiophene rings, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the aromatic carbons of the indazole and thiophene rings, and a downfield signal for the carboxylic acid carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Potential Biological Activities and Therapeutic Applications

The structural combination of the indazole and thiophene moieties suggests several potential biological activities for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid.

-

Anti-inflammatory Activity: Many indazole derivatives exhibit potent anti-inflammatory effects.[1]

-

Anticancer Properties: The indazole scaffold is present in several approved anticancer drugs.[10][11] The addition of a thiophene ring could modulate this activity.

-

Kinase Inhibition: Substituted indazoles are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.

-

Antimicrobial Activity: Both indazole and thiophene derivatives have been reported to possess antibacterial and antifungal properties.[3]

Further preclinical studies, including in vitro and in vivo assays, would be necessary to fully elucidate the pharmacological profile of this novel compound.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for the novel compound 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid. By leveraging well-established synthetic methodologies, including the construction of the indazole-3-carboxylic acid core and the strategic implementation of a Suzuki cross-coupling reaction, this guide provides a clear roadmap for the preparation of this promising molecule. The predicted physicochemical properties and the potential for significant biological activity underscore the value of this compound as a target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to the advancement of novel therapeutics.

References

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Teva Pharmaceutical Industries Ltd. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide. US20110172428A1.

- Indazole From Natural Resources And Biological Activity. (2022).

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

- Larock, R. C., & Raminelli, C. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 368-376.

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024, March 12). Knowledge.

- Anhui Medical University. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

- Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Humphrey, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5475-5477.

- Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10793-10804.

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025, August 10).

- Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.

- Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- A mild and efficient THP protection of indazoles and benzyl alcohols in w

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PubMed Central.

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.).

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). The Royal Society of Chemistry.

- Alcohol Protecting Groups. (n.d.). University of Guelph.

- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.

- Different biological activities reported with Indazole derivatives. (n.d.).

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). ScienceDirect.

- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.).

- Stille Coupling. (2023, June 30). Chemistry LibreTexts.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Thiophen-2-YL-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the indazole core, a recognized "privileged" scaffold in medicinal chemistry, with the versatile thiophene moiety at the 6-position, presents a compelling chemical entity: 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid. This technical guide provides a comprehensive overview of the therapeutic potential of this molecule, with a primary focus on its promising application as a precursor for novel kinase inhibitors in oncology. We will delve into the rationale behind its design, propose synthetic strategies, outline key experimental workflows for biological evaluation, and explore the anticipated structure-activity relationships that will guide future drug discovery efforts.

Introduction: The Rationale for a Novel Scaffold

The indazole nucleus is a cornerstone of numerous clinically approved and investigational drugs, lauded for its ability to engage with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, potent anti-tumor effects.[1][3] A significant portion of these anticancer properties stem from the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[4] Indeed, several successful kinase inhibitors, such as axitinib and pazopanib, feature the indazole core.[4]

The thiophene ring, another key heterocyclic motif, is also prevalent in a multitude of bioactive compounds.[5] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing target binding and metabolic stability. Thiophene derivatives have independently shown a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[6][7]

The strategic placement of a thiophene group at the 6-position of the 1H-indazole-3-carboxylic acid scaffold is a deliberate design choice. The 6-position of the indazole ring has been identified as a critical site for modification to achieve potent and selective biological activity.[5] By introducing the electron-rich and synthetically versatile thiophene ring at this position, we hypothesize the creation of a novel chemical entity with enhanced potential for kinase inhibition and, consequently, a promising starting point for the development of new cancer therapeutics.

Synthetic Pathways and Molecular Elaboration

The synthesis of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted indazoles. A plausible and efficient synthetic strategy is outlined below. The core principle involves the initial formation of a 6-substituted indazole, followed by the introduction of the carboxylic acid moiety at the 3-position.

Proposed Synthesis of the Core Scaffold

A logical synthetic approach would begin with a Suzuki or Stille coupling reaction to introduce the thiophene ring at the 6-position of a suitable indazole precursor, such as 6-bromo-1H-indazole. This would be followed by the introduction of the carboxylic acid group at the 3-position.

Experimental Protocol: Synthesis of 6-(Thiophen-2-yl)-1H-indazole

-

Starting Materials: 6-bromo-1H-indazole, thiophene-2-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃ or Na₂CO₃), and an appropriate solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indazole (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition and Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-(thiophen-2-yl)-1H-indazole.

Experimental Protocol: Carboxylation at the 3-Position

-

Protection of the Indazole Nitrogen: The nitrogen of the indazole ring may require protection to direct the subsequent lithiation. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

-

Lithiation and Carboxylation: Treat the N-protected 6-(thiophen-2-yl)-1H-indazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to effect lithiation at the 3-position. Quench the resulting lithiated species with solid carbon dioxide (dry ice).

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., with tetrabutylammonium fluoride for the SEM group) to afford the target molecule, 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid.

Caption: Proposed synthetic workflow for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid.

Derivatization to Bioactive Amides

The carboxylic acid at the 3-position is an ideal handle for creating a library of amide derivatives, a common strategy to modulate the pharmacological properties of a lead compound.[3]

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: Activate the 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid (1 equivalent) with a coupling agent such as (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) (1.2 equivalents) and N-Hydroxybenzotriazole (HOBT) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Amine Addition: Add a desired amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, filter, and concentrate the organic phase. Purify the resulting amide by column chromatography or recrystallization.

Potential Applications in Oncology: Targeting Protein Kinases

The structural features of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid and its derivatives make them prime candidates for investigation as protein kinase inhibitors. The indazole scaffold can mimic the hinge-binding motif of ATP, while the 6-position substituent can extend into the solvent-exposed region or a hydrophobic pocket of the kinase, and the 3-position side chain can form additional interactions to enhance potency and selectivity.[4]

Hypothesized Kinase Targets

Based on the activities of known indazole-based inhibitors, several kinase families represent high-priority targets for initial screening:

-

Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are frequently overexpressed in various hematological malignancies and solid tumors. Several 3-substituted indazole derivatives have been reported as potent pan-Pim kinase inhibitors.[8][9]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in multiple cancers. The indazole scaffold is present in FGFR inhibitors.[1]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Targeting VEGFRs is a clinically validated anti-angiogenic strategy in cancer therapy.

-

Polo-like Kinase 4 (PLK4): An emerging target in oncology due to its role in centriole duplication and tumorigenesis.[1]

-

Rho-associated coiled-coil kinase (ROCK): Implicated in cancer cell motility and invasion.[1]

Caption: Hypothesized protein kinase targets for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid derivatives.

Biological Evaluation Workflow

A systematic approach is required to validate the therapeutic potential of this novel scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assays

-

Primary Screening: Screen a library of 6-Thiophen-2-YL-1H-indazole-3-carboxamide derivatives against a panel of cancer-relevant kinases at a fixed concentration (e.g., 1 or 10 µM) using a radiometric or fluorescence-based assay format.

-

IC₅₀ Determination: For active compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) for each target kinase.

-

Selectivity Profiling: Profile promising compounds against a broader panel of kinases to assess their selectivity and identify potential off-target effects.

Experimental Protocol: Cellular Proliferation Assays

-

Cell Line Selection: Utilize a panel of human cancer cell lines with known dependencies on the hypothesized target kinases (e.g., multiple myeloma cell lines for Pim kinases).

-

MTT or SRB Assay: Treat cancer cells with increasing concentrations of the test compounds for a defined period (e.g., 72 hours).[10] Assess cell viability using standard colorimetric assays such as the MTT or Sulforhodamine B (SRB) assay.

-

GI₅₀ Determination: Calculate the concentration required to inhibit cell growth by 50% (GI₅₀).

Experimental Protocol: Target Engagement and Pathway Modulation Assays

-

Western Blotting: Treat cancer cells with the active compounds and analyze the phosphorylation status of downstream substrates of the target kinase by Western blotting to confirm target engagement in a cellular context.

-

Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compounds on cell cycle progression.

-

Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining and analysis by flow cytometry to determine if the compounds induce apoptosis.[10]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Modifications for SAR Studies

| Position of Modification | Rationale for Modification | Example Moieties to Explore |

| Thiophene Ring (Position 6) | Investigate the impact of substitution on kinase binding and selectivity. | Methyl, halogens (F, Cl, Br), methoxy, cyano, small alkyl groups. |

| Indazole Ring (Positions 4, 5, 7) | Modulate electronic properties and explore additional binding interactions. | Halogens, methyl, methoxy. |

| Amide at Position 3 | Explore a wide range of chemical space to optimize interactions with the solvent-exposed region of the kinase and improve physicochemical properties. | Alkyl amines, cyclic amines (piperidine, morpholine), aromatic amines (anilines), chiral amines. |

| Indazole N1-Position | Can influence planarity and interactions within the ATP-binding pocket. | Small alkyl groups (methyl, ethyl). |

The unique regiochemistry of the 3-carboxamide is expected to be critical for activity, as has been observed for other indazole-3-carboxamides as potent CRAC channel blockers.[11][12]

Conclusion and Future Directions

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid represents a novel and highly promising scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The convergence of the privileged indazole core with the versatile thiophene moiety provides a strong foundation for the design of potent and selective kinase inhibitors. The synthetic accessibility of this molecule and its amenability to extensive derivatization at the 3-position offer a rich platform for structure-activity relationship studies.

Future research should focus on the synthesis of a diverse library of amide derivatives and their systematic evaluation in biochemical and cellular assays against a panel of cancer-relevant kinases. Promising lead compounds should then be advanced into in vivo models of cancer to assess their efficacy and pharmacokinetic profiles. The insights gained from these studies will be invaluable in guiding the optimization of this exciting new class of potential anticancer agents.

References

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849.

- Kucińska, P., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(1), 241.

- Zhang, T., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26685.

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 947-951.

- Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.

- Nguyen, T. T. H., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(6), 576-584.

- Watson, D. W., et al. (2017). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 60(12), 5035-5053.

- Mohareb, R. M., et al. (2018). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Bulletin of the Chemical Society of Ethiopia, 32(2), 285-302.

- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116142.

- El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia.

- Abbott, B. J., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.

- Wang, Y., et al. (2023).

- Syed, S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.

- Kaur, H., et al. (2021).

- Sun, L., et al. (2017).

- El-Damasy, A. F., et al. (2021). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Molecules, 26(16), 4945.

- Sirven, A. M., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.

- Köksal, Z., & Alim, Z. (2020). In vitro inhibition of bovine milk lactoperoxidase by some indazole derivatives. Drug and Chemical Toxicology, 43(6), 589-594.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in Fragment-Based Drug Design

Introduction: The Strategic Value of the Indazole-Thiophene Scaffold in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification and lead generation. By screening low molecular weight compounds (typically < 300 Da), FBDD offers a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency and physicochemical properties compared to traditional high-throughput screening (HTS) campaigns.[1][2] The core principle of FBDD lies in identifying small molecular fragments that bind with low affinity to a biological target, and then systematically growing, linking, or merging these fragments into more potent, lead-like molecules.[1]

This guide focuses on 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid , a fragment that combines two privileged heterocyclic scaffolds: indazole and thiophene. The indazole core is a bioisostere of indole and is prevalent in numerous approved drugs, particularly as a scaffold for kinase inhibitors in oncology.[3] Its unique hydrogen bonding capabilities and rigid structure make it an excellent anchor for binding to ATP-binding sites and other protein pockets.[4][5] The thiophene ring, a common motif in medicinal chemistry, offers vectors for chemical elaboration and can engage in various non-covalent interactions with target proteins.[6] The strategic placement of the thiophene at the 6-position of the indazole ring provides a well-defined vector for chemical modification, making it an ideal candidate for fragment growing and lead optimization strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid as a high-value fragment in drug discovery campaigns.

Physicochemical Properties of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

A thorough understanding of a fragment's physicochemical properties is critical for designing effective screening campaigns and interpreting binding data. The properties of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂S | Calculated |

| Molecular Weight | 244.27 g/mol | Calculated |

| XLogP3 | 2.8 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Topological Polar Surface Area | 89.8 Ų | Calculated |

| Appearance | Off-white to yellow crystalline powder | Predicted[7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Predicted for parent scaffold[7] |

Synthesis Protocol: A Modular Approach

The synthesis of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid can be efficiently achieved through a modular approach, leveraging the power of palladium-catalyzed cross-coupling reactions. The following protocol outlines a robust and reproducible synthetic route.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic route for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted indazole-3-carboxylic acids.[5]

-

Protection: To a solution of 6-bromo-1H-indazole in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0°C. Stir for 30 minutes, then add a protecting group such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to yield N-SEM-protected 6-bromo-1H-indazole.

-

Carboxylation: Dissolve the protected 6-bromo-1H-indazole in dry THF and cool to -78°C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Bubble dry CO₂ gas through the solution for 2 hours. Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer with HCl and extract the product. This yields the protected 6-bromo-1H-indazole-3-carboxylic acid.

Step 3: Suzuki-Miyaura Cross-Coupling

This step utilizes a standard palladium-catalyzed Suzuki-Miyaura coupling to introduce the thiophene moiety.[4][8]

-

Reaction Setup: In a reaction vessel, combine the protected 6-bromo-1H-indazole-3-carboxylic acid, thiophene-2-boronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and a base such as K₂CO₃ (3 equivalents).

-

Solvent and Reaction Conditions: Add a mixture of 1,4-dioxane and water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-protected 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid.

Step 4: Deprotection

-

Cleavage of Protecting Group: Dissolve the protected product in a suitable solvent (e.g., THF) and treat with a deprotecting agent. For the SEM group, tetrabutylammonium fluoride (TBAF) is effective. Stir the reaction at room temperature or with gentle heating until deprotection is complete.

-

Isolation: After completion, perform an aqueous workup and purify the final product, 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid, by recrystallization or column chromatography.

Application in Fragment Screening Campaigns

The primary application of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is as a fragment in screening campaigns to identify initial hits against a biological target. Due to the low affinity of fragment binding, sensitive biophysical techniques are required for detection.

Workflow for a Fragment Screening Campaign

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting fragment binding in real-time.[9]

-

Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximum response (Rmax) appropriate for detecting low molecular weight fragments.

-

Fragment Solution Preparation: Prepare a stock solution of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in 100% DMSO. Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., 1-2%).

-

Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell (a blocked or unrelated protein surface). Monitor the change in response units (RU). A significant increase in RU in the active channel relative to the reference channel indicates a binding event.

-

Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a concentration-dependent binding response. Hits are typically prioritized based on the magnitude of the binding response and ligand efficiency.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods are powerful for validating hits from primary screens and providing structural information about the binding interaction.[10][11] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are commonly used.

-

Sample Preparation: Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer. Acquire a reference ¹H-¹⁵N HSQC spectrum.

-

Fragment Addition: Add a concentrated stock solution of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

-

Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.

-

Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition confirm binding and identify the residues at the binding site. The magnitude of the CSPs can be used to estimate the dissociation constant (Kd).

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is validated as a hit, the next phase is to increase its affinity and selectivity for the target through medicinal chemistry efforts.[12] The structure of the fragment provides clear vectors for optimization.

Strategies for Lead Optimization

Caption: Lead optimization strategies for the indazole-thiophene fragment.

-

Fragment Growing (Thiophene Vector): The thiophene ring is an excellent point for chemical elaboration. Structure-activity relationship (SAR) studies can be initiated by synthesizing analogues with substitutions on the thiophene ring. This can be achieved by using substituted thiophene-2-boronic acids in the Suzuki-Miyaura coupling step. The goal is to extend the molecule into adjacent pockets of the binding site to form additional favorable interactions.

-

Fragment Growing (Carboxylic Acid Vector): The carboxylic acid at the 3-position is a key interaction point, often forming salt bridges or hydrogen bonds. It can be converted to a variety of amides or esters to probe the surrounding pocket and improve properties such as cell permeability.[5][13]

-

Fragment Linking/Merging: If another fragment is identified that binds in a proximal pocket, the 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid scaffold can be used as an anchor to link the two fragments together, often resulting in a significant increase in affinity due to avidity effects.

Conclusion

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid represents a high-value fragment for drug discovery, particularly for targets such as kinases where the indazole scaffold has proven utility. Its modular synthesis allows for the rapid generation of analogues for SAR studies. The protocols outlined in this guide provide a framework for the effective use of this fragment in screening campaigns and hit-to-lead optimization, ultimately accelerating the discovery of novel therapeutic agents.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Available at: [Link]

-

Goud, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25389-25403. Available at: [Link]

-

Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1934–1940. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. Available at: [Link]

-

Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available at: [Link]

-

Sygnature Discovery. (n.d.). Making the right choices in hit identification. Available at: [Link]

-

Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. Available at: [Link]

- Wang, T., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

-

Yadav, P., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(4), 103635. Available at: [Link]

-

Zhang, B., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. Available at: [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chemimpex.com [chemimpex.com]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sartorius.com [sartorius.com]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

Welcome to the technical support center for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in solution?

The stability of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in solution is influenced by several factors inherent to its structure, which combines an indazole core, a thiophene moiety, and a carboxylic acid group. Key factors include:

-

pH of the solution: The carboxylic acid group's ionization state is pH-dependent, which can affect solubility and reactivity. The indazole ring also has basic nitrogens that can be protonated at low pH.

-

Solvent Composition: The choice of solvent can impact solubility and the rate of degradation. Protic solvents may participate in degradation reactions, while aprotic solvents might offer better stability.

-

Presence of Oxidizing Agents: The thiophene ring is susceptible to oxidation, which can lead to the formation of reactive metabolites like thiophene S-oxides and epoxides.[1]

-

Exposure to Light (Photostability): Aromatic and heterocyclic compounds can be susceptible to photodegradation.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

-

Presence of Metal Ions: Metal ions can potentially catalyze degradation reactions.

Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?

A change in the color of your stock solution is often an indicator of chemical degradation. For a compound like 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid, this could be due to:

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, leading to colored degradation products.

-

Formation of Conjugated Impurities: Degradation pathways can sometimes result in the formation of extended conjugated systems, which absorb light in the visible spectrum.

It is crucial to analytically determine the cause of the color change. We recommend performing HPLC analysis with a photodiode array (PDA) detector to check for the appearance of new peaks, which would signify degradation products.

Q3: What are the recommended storage conditions for stock solutions of this compound?

To ensure the longevity of your stock solutions, we recommend the following storage conditions:

-

Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

-

Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

-

Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

-

Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Compound Potency or Concentration

If you observe a decrease in the expected biological activity or a lower than expected concentration of your compound, it is likely due to degradation. This guide provides a systematic approach to investigate and mitigate this issue.

Step 1: Verify Stock Solution Integrity

The first step is to confirm the concentration and purity of your stock solution.

-

Protocol:

-

Thaw a fresh aliquot of your stock solution.

-

Prepare a dilution series in a suitable mobile phase.

-

Analyze the dilutions using a validated HPLC method.

-

Compare the peak area of the main compound with a freshly prepared standard of known concentration. A significant decrease in the peak area suggests degradation.

-

Step 2: Perform a Forced Degradation Study

A forced degradation study will help identify the conditions under which your compound is unstable.[2] This involves subjecting the compound to various stress conditions.

Experimental Protocol for Forced Degradation:

-

Preparation: Prepare separate solutions of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours. Thiophene-containing compounds can be particularly susceptible to degradation in basic media.[2]

-

Oxidative Degradation: Add 3% hydrogen peroxide to the solution and keep it at room temperature for 24 hours.

-

Thermal Degradation: Incubate the solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV to determine the percentage of degradation and to observe the formation of any degradation products.

Data Presentation:

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |

| Acidic (1N HCl, 60°C) | ||

| Basic (1N NaOH, 60°C) | ||

| Oxidative (3% H₂O₂, RT) | ||

| Thermal (60°C) | ||

| Photolytic (UV 254nm) |

This table should be filled in with your experimental data.

Causality and Interpretation:

-

Significant degradation under acidic or basic conditions suggests that the amide bond or the carboxylic acid group may be involved in hydrolysis, or that the indazole ring system is unstable at extreme pHs.

-

Degradation under oxidative conditions points to the thiophene moiety as a likely site of instability.[1]

-

Thermal degradation indicates inherent thermal lability.

-

Photolytic degradation suggests the compound is light-sensitive.

Step 3: Mitigate Instability

Based on the results of the forced degradation study, implement the following changes to your experimental protocols:

-

pH Control: If the compound is unstable at acidic or basic pH, ensure that all solutions are buffered to a pH where the compound is most stable.

-

Solvent Choice: If a particular solvent promotes degradation, switch to a more inert solvent.

-

Avoid Light Exposure: If the compound is photosensitive, conduct all experiments under low-light conditions and use amber-colored labware.

-

Use of Antioxidants: If oxidative degradation is a problem, consider adding a small amount of an antioxidant, such as BHT, to your stock solution, if it does not interfere with your assay.

-

Temperature Control: Maintain samples at low temperatures (e.g., on ice) during experimental procedures whenever possible.

Guide 2: Addressing Poor Solubility

Poor solubility can lead to inaccurate concentration measurements and can be mistaken for instability.

Step 1: Determine Solubility in Common Solvents

Systematically test the solubility of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in a range of solvents.

Protocol for Solubility Assessment:

-

Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

-

Add a small, measured volume of a solvent (e.g., 100 µL) to each vial.

-

Vortex the vials for 1-2 minutes.

-

Visually inspect for undissolved solid.

-

If the solid dissolves, add more compound until a saturated solution is obtained. If it does not dissolve, add more solvent incrementally.

-

Record the approximate solubility in mg/mL.

Data Presentation:

| Solvent | Polarity Index | Dielectric Constant | Approximate Solubility (mg/mL) |

| Water | 10.2 | 80.1 | |

| Methanol | 5.1 | 32.7 | |

| Ethanol | 4.3 | 24.5 | |

| Acetonitrile | 5.8 | 37.5 | |

| Acetone | 5.1 | 20.7 | |

| DMSO | 7.2 | 46.7 | |

| DMF | 6.4 | 36.7 |

This table provides a framework for your experimental findings.

Step 2: Strategies to Improve Solubility

-

pH Adjustment: For a carboxylic acid-containing compound, increasing the pH of aqueous solutions above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. Conversely, the basic nitrogens on the indazole ring can be protonated in acidic conditions, which may also increase solubility.

-

Co-solvents: Using a mixture of solvents can improve solubility. For example, a small percentage of DMSO or ethanol in an aqueous buffer can significantly enhance the solubility of hydrophobic compounds.

-

Use of Excipients: In formulation development, excipients such as cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.

By following these guidelines, researchers can better understand and control the stability of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid in their experimental setups, leading to more reliable and reproducible results.

References

- Valdeira, M. M. L., et al. (2008). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 40(7), 1145-1151.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Thermo Fisher Scientific. (2025).

- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720.

- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 635-661.

- Kropp, K. G., & Fedorak, P. M. (1998). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Journal of Microbiology, 44(7), 605-622.

- Li, J., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783.

- Arote, R. B., et al. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products.

- Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369.

- Zhang, L., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- Valadez, J. G., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(1), 1-13.

- Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 241-252.

- Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(12), 4426-4434.

- Sigma-Aldrich. (2025).

- Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4287.

- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Darwish, H. W., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of the American Chemical Society, 134(42), 17409-17412.

- Chen, D., & Ma, P. (2003). Determination and correlation for solubility of aromatic acids in solvents. Fluid Phase Equilibria, 214(1-2), 161-172.

- Li, X., et al. (2023).

- Enamine. (n.d.). 3-(2-methylpropyl)

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.

- PubChem. (n.d.). Indazole-3-carboxylic acid. PubChem.

- Wang, X., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176.

Sources

Technical Support Center: Deprotection Strategies for N-Protected 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis and modification of complex heterocyclic compounds. This guide provides in-depth troubleshooting and practical advice for the deprotection of N-protected 6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid, a key intermediate in many pharmaceutical and materials science research programs. This document is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this specific deprotection step, ensuring both high yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions. However, the presence of the electron-rich thiophene ring and the carboxylic acid functionality on your substrate requires careful consideration of the deprotection method to avoid unwanted side reactions.

Question 1: What are the standard conditions for N-Boc deprotection of 6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid, and what are the potential pitfalls?

Answer: The most common method for N-Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Core Rationale: The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched. This process is typically fast and efficient.

Potential Pitfalls:

-

Thiophene Ring Protonation: The thiophene ring is susceptible to protonation under strongly acidic conditions, which can lead to side reactions such as polymerization or degradation.

-

Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group, complicating purification.

-

Trifluoroacetylation: A potential side reaction when using TFA is the trifluoroacetylation of the newly deprotected nitrogen, which can terminate a reaction sequence. This is more likely if there are residual hydroxymethyl groups on a resin support in solid-phase synthesis but can also occur in solution phase.[1]

Troubleshooting N-Boc Deprotection

| Observed Issue | Potential Cause | Recommended Solution |

| Low yield of desired product with multiple unidentified byproducts by LC-MS. | Thiophene ring degradation due to harsh acidic conditions. | Use a milder acidic condition. Consider using 4M HCl in dioxane at 0°C to room temperature. Alternatively, employ a Lewis acid catalyst under milder conditions. |

| Presence of starting material after the reaction. | Incomplete reaction due to insufficient acid or short reaction time. | Increase the reaction time and monitor by TLC or LC-MS. If the reaction is still sluggish, a slight increase in temperature (e.g., to 40°C) can be considered, but with careful monitoring for byproduct formation. |

| A new peak with a mass corresponding to the product + 96 Da is observed. | Trifluoroacetylation of the deprotected indazole nitrogen by TFA. | If TFA is necessary, minimize the reaction time and temperature. For the work-up, ensure complete removal of TFA. If the problem persists, consider an alternative acid like HCl. |

Detailed Protocol: N-Boc Deprotection with HCl in Dioxane

This protocol is designed to be a starting point and may require optimization for your specific substrate.

-

Preparation: Dissolve the N-Boc-6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

-

Reaction: Cool the solution to 0°C in an ice bath. Add 4M HCl in dioxane (5-10 equiv) dropwise.

-

Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of the product. Alternatively, for the free base, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Part 2: N-SEM Deprotection Strategies

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for indazoles, offering orthogonality to many other protecting groups. Its removal is typically achieved with fluoride ions or under specific acidic conditions.

Question 2: How can I effectively deprotect the N-SEM group from my substrate without affecting the thiophene or carboxylic acid moieties?

Answer: The most common and effective method for N-SEM deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF).

Core Rationale: The high affinity of the fluoride ion for silicon drives the reaction. The fluoride attacks the silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then undergoes a β-elimination to release the deprotected amine, along with volatile byproducts (trimethylsilyl fluoride, ethene, and formaldehyde).[2]

Potential Pitfalls:

-

Sluggish Reaction: N-SEM deprotection can sometimes be slow, requiring elevated temperatures, which might affect other sensitive functional groups.

-

Work-up Challenges: The removal of TBAF and its byproducts during work-up can be challenging, especially for polar products like carboxylic acids.[3]

-

Basicity of TBAF: Commercial TBAF solutions can be basic, which could potentially lead to the deprotonation and subsequent ring-opening of the thiophene ring, although this is less likely than with stronger bases.

Troubleshooting N-SEM Deprotection

| Observed Issue | Potential Cause | Recommended Solution |

| Incomplete deprotection after prolonged reaction time at room temperature. | Insufficient reactivity of the substrate or deactivating effects of the substituents. | Increase the reaction temperature to refluxing THF (around 66°C). A detailed protocol for this can be found in the literature for the deprotection of a similar indazole-3-carboxylic acid.[4] |

| Difficulty in isolating the product from the reaction mixture. | The product forms a salt with the tetrabutylammonium cation, making extraction difficult. | After evaporation of the solvent, basify the residue with a 10% NaHCO3 solution and wash with a non-polar solvent like diethyl ether to remove organic-soluble impurities. Then, carefully acidify the aqueous layer with a mild acid like citric acid to precipitate the product.[4] |

| Formation of a complex mixture of byproducts. | Potential degradation of the thiophene ring or other side reactions due to prolonged heating or basicity of TBAF. | Ensure the use of a high-quality, anhydrous TBAF solution. Minimize the reaction time by closely monitoring the reaction. If degradation is suspected, consider an alternative deprotection method, such as using a Lewis acid like tin tetrachloride at low temperatures.[5] |

Detailed Protocol: N-SEM Deprotection with TBAF in THF

This protocol is adapted from a literature procedure for the deprotection of N-SEM-indazole-3-carboxylic acid.[4]

-

Preparation: Dissolve the N-SEM-6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid (1.0 equiv) in a mixture of THF and a co-solvent like DMF if solubility is an issue.

-

Reaction: Add a 1 M solution of TBAF in THF (2-3 equiv) to the solution. Heat the reaction mixture to reflux (approximately 80°C if a pressure tube is used with THF/DMF) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the THF. To the residue, add a 10% aqueous solution of NaHCO3 and wash with diethyl ether (2 x 50 mL) to remove non-polar impurities. Carefully acidify the aqueous layer with a citric acid solution until the product precipitates.

-

Purification: Filter the solid product, wash with water, and dry under vacuum to obtain the deprotected 6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid.

Part 3: N-Cbz Deprotection Strategies

The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, particularly valued for its stability under a wide range of conditions and its selective removal by catalytic hydrogenation.

Question 3: What is the recommended procedure for the hydrogenolysis of the N-Cbz group in the presence of a thiophene ring?

Answer: The standard procedure for N-Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.

Core Rationale: The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected amine, toluene, and carbon dioxide.

Potential Pitfalls:

-

Thiophene Ring Hydrogenation: A significant concern is the potential for the hydrogenation of the thiophene ring under the reaction conditions, which would lead to the formation of a tetrahydrothiophene derivative.[6]

-

Catalyst Poisoning: Sulfur-containing compounds like thiophene can act as catalyst poisons, deactivating the palladium catalyst and leading to incomplete reactions.

-

Decarboxylation: While less common under these conditions, prolonged reaction times or elevated temperatures could potentially lead to the decarboxylation of the indazole-3-carboxylic acid.

Troubleshooting N-Cbz Deprotection

| Observed Issue | Potential Cause | Recommended Solution |

| Reaction is slow or incomplete. | Catalyst poisoning by the thiophene moiety. | Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Ensure the catalyst is fresh and of high quality. The use of a catalyst transfer hydrogenation system (e.g., ammonium formate as the hydrogen source) can sometimes be more effective. |

| Formation of a byproduct with a mass corresponding to the product + 4 Da. | Hydrogenation of the thiophene ring. | Use milder reaction conditions. Conduct the reaction at atmospheric pressure of hydrogen and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. The choice of solvent can also influence the outcome; methanol or ethanol are common choices. |

| Loss of the carboxylic acid group. | Decarboxylation under the reaction conditions. | This is less likely but can be mitigated by ensuring the reaction is run at or below room temperature and for the minimum time necessary. |

Detailed Protocol: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol provides a general guideline and should be optimized for your specific substrate.

-

Preparation: Dissolve the N-Cbz-6-(thiophen-2-yl)-1H-indazole-3-carboxylic acid (1.0 equiv) in a suitable solvent such as methanol or ethanol (0.1 M).

-

Catalyst Addition: To this solution, add 10% palladium on carbon (10-20 mol% by weight).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Visualizations

Deprotection Workflow Overview

Caption: General workflows for the deprotection of N-Boc, N-SEM, and N-Cbz protected indazoles.

Mechanism of N-SEM Deprotection with TBAF

Caption: Mechanism of N-SEM deprotection initiated by fluoride attack.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddy, P. V., et al. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 28(1), 84-93. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Kaburagi, Y., et al. (2005). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 7(24), 5493-5496. Available at: [Link]

-

Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Scalable Protocol for the Hydrogenation of Alkenes, Alkynes and Aromatic Rings and for the Hydrogenolysis of O-Benzyl Ethers using Pd/C and a Standard Hydrogen Balloon: Applications in Click Chemistry. Chemistry – A European Journal, 16(41), 12440-12445. Available at: [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

-

Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. Available at: [Link]

- Cunico, R. F., & Ma, L. (1999). A mild and efficient method for the deprotection of N-Boc protected amines. Tetrahedron Letters, 40(48), 8547-8549.

- Zhang, W., et al. (2011). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron, 67(35), 6591-6596.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Mashraqui, S. H., & Keehn, P. M. (1982). Base induced ring opening of thiophene and some of its derivatives. Tetrahedron Letters, 23(15), 1587-1590.